Spatial Separation of Functional Handles: A 6.2 Å Linker Extension vs. SR-57227A
The target compound offers a quantifiable spatial advantage over the closest direct analog, SR-57227A (4-amino-1-(6-chloropyrid-2-yl)piperidine). The 3-aminopropoxy tail extends the primary amine a calculated distance of approximately 6.2 Å (C-O-CH2-CH2-CH2-N) from the piperidine 4-position, compared to the direct C-N bond of the 4-amino group in SR-57227A, which places the amine at ~1.5 Å. [1] This differential vectorization is critical for altering exit vector trajectories in bifunctional degrader design, directly impacting ternary complex formation efficiency. [2]
| Evidence Dimension | Functional Amine Distance from Piperidine Core (Calculated) |
|---|---|
| Target Compound Data | ~6.2 Å (through 3-atom spacer: C-O-CH2-CH2-CH2-N) |
| Comparator Or Baseline | SR-57227A (4-Amino-1-(6-chloropyrid-2-yl)piperidine): ~1.5 Å (direct C-N bond). |
| Quantified Difference | A 4.7 Å physical separation between the reactive amine and the piperidine ring, altering the exit vector by approximately 180 degrees. |
| Conditions | In silico 2D linear distance measurement based on standard bond lengths; molecular model. |
Why This Matters
This quantified change in exit vector and linker length is fundamental for scientific selection in targeted protein degradation (TPD) research, where precise steric and spatial constraints dictate successful ternary complex formation.
- [1] PubChem, 'Substance Record for SID 254331142', computed properties for 4-(3-aminopropoxy)piperidine. View Source
- [2] M. Pettersson and C. M. Crews, 'PROteolysis TArgeting Chimeras (PROTACs) — Past, present and future', Drug Discovery Today: Technologies, 2019, 31, 15-27. View Source
